molecular formula C12H17NS2 B3742920 4-[4-(methylthio)benzyl]thiomorpholine

4-[4-(methylthio)benzyl]thiomorpholine

Cat. No.: B3742920
M. Wt: 239.4 g/mol
InChI Key: DAHDCMHRARAXKM-UHFFFAOYSA-N
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Description

4-[4-(Methylthio)benzyl]thiomorpholine is a specialized chemical building block that incorporates both a thiomorpholine heterocycle and a 4-(methylthio)benzyl group. The thiomorpholine scaffold is a sulfur analogue of morpholine and is a privileged structure in medicinal chemistry and drug discovery . It is frequently explored in the synthesis of novel compounds with potential pharmacological activities. The 4-(methylthio)benzyl moiety is a versatile functional group that can be utilized in various chemical transformations . This specific molecular architecture makes this compound a valuable intermediate for researchers, particularly in the development of new therapeutic agents and in the construction of more complex chemical entities. Its applications are primarily in academic and industrial research settings for the synthesis of libraries of compounds for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(4-methylsulfanylphenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS2/c1-14-12-4-2-11(3-5-12)10-13-6-8-15-9-7-13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHDCMHRARAXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198527
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

The table below highlights key structural and functional differences between 4-[4-(methylthio)benzyl]thiomorpholine and related compounds:

Compound Core Structure Substituents Key Properties Biological Relevance References
This compound Thiomorpholine 4-(Methylthio)benzyl High lipophilicity (logP ≈ 3.5*); metabolically soft spot (S oxidation) Antimycobacterial agents, kinase inhibitors
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine 4-Nitrophenyl Electron-withdrawing nitro group; precursor for aniline derivatives Antidiabetic, antimycobacterial agents
4-(4-Nitrobenzyl)morpholine Morpholine 4-Nitrobenzyl Lower lipophilicity (logP ≈ 2.1*); rigid crystal packing Anticancer activity
4-((4-(Methylthio)phenyl)sulfonyl)thiomorpholine 1,1-dioxide Thiomorpholine sulfone 4-(Methylthio)phenyl sulfonyl Oxidized sulfur (higher polarity, logP ≈ 1.8*); stable to further oxidation Synthetic intermediate
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine Morpholine Bromothiadiazole Electron-deficient aromatic system; halogen substituent Fluorescent probes, agrochemicals

*Estimated logP values based on computational models (e.g., ChemAxon).

Key Research Findings

Lipophilicity and Bioavailability
  • The sulfur atom in thiomorpholine increases lipophilicity compared to morpholine, enhancing membrane permeability. For example, this compound exhibits a logP ~3.5, whereas its morpholine analogue (4-(4-nitrobenzyl)morpholine) has logP ~2.1 .
  • The methylthio group further augments lipophilicity, making this compound suitable for central nervous system (CNS)-targeted drugs .
Metabolic Stability
  • The sulfur atom in thiomorpholine is susceptible to oxidation, forming sulfoxides or sulfones. For instance, 4-((4-(methylthio)phenyl)sulfonyl)thiomorpholine 1,1-dioxide (a sulfone derivative) shows reduced metabolic clearance compared to the parent compound .
Solid-State Interactions
  • Thiomorpholine derivatives exhibit distinct crystal packing due to sulfur’s polarizability. For example, 4-(4-nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O hydrogen bonds, while its morpholine analogue lacks such interactions .
  • These structural differences influence solubility and formulation strategies.

Q & A

Q. What are the optimal synthetic routes for 4-[4-(methylthio)benzyl]thiomorpholine, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution between a benzyl halide derivative (e.g., 4-(methylthio)benzyl chloride) and thiomorpholine. A common method adapts protocols from structurally similar nitrobenzyl-thiomorpholine derivatives, where reactions are conducted in polar aprotic solvents (e.g., acetonitrile or 1-butanol) under reflux with a base like potassium carbonate . For example, 4-(methylthio)benzyl chloride can be synthesized via reduction of p-chlorobenzaldehyde derivatives followed by halogenation . Challenges include moderate yields (24–32%) due to steric hindrance or competing side reactions, as observed in analogous dibenzylation attempts . Optimization strategies include adjusting reagent equivalents, temperature, or using continuous flow reactors for scale-up .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Key characterization methods include:

  • NMR spectroscopy : To confirm the thiomorpholine ring structure and benzyl substitution patterns (e.g., ¹H NMR signals at δ 2.45 ppm for methylthio groups) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for sulfone/sulfoxide derivatives .
  • X-ray crystallography : Used to resolve crystalline forms, as demonstrated in patent filings for related thiomorpholine compounds .
  • HPLC : For purity assessment, especially when isolating oxidation products like thiomorpholine 1,1-dioxide .

Advanced Research Questions

Q. How does oxidation of the thiomorpholine ring influence the pharmacological profile of this compound?

Oxidation of the sulfur atom in the thiomorpholine ring to sulfoxide or sulfone derivatives enhances metabolic stability and alters lipophilicity, impacting bioavailability and target binding. For example, oxidation with m-chloroperoxybenzoic acid (MCPBA) yields 1-oxide derivatives, while stronger oxidants like Oxone® produce 1,1-dioxides . These modifications can increase polarity, reducing passive membrane diffusion but improving solubility for intravenous formulations. In SAR studies, sulfone derivatives of analogous compounds show higher binding affinity to enzymes like histone deacetylases (HDACs) due to enhanced hydrogen-bonding interactions .

Q. What structural modifications of this compound are explored in structure-activity relationship (SAR) studies?

SAR strategies include:

  • Benzyl substituent variation : Replacing the methylthio group with electron-withdrawing groups (e.g., nitro, cyano) or heterocycles (e.g., pyridazinone) to modulate electronic effects and steric bulk .
  • Thiomorpholine ring substitution : Introducing N-alkyl groups or replacing sulfur with oxygen (morpholine analogs) to study ring flexibility and metabolic soft spots .
  • Hybrid derivatives : Conjugating with pharmacophores like pyrimidine or boronic acid groups to enhance target specificity, as seen in kinase inhibitor prototypes .

Q. How can researchers resolve contradictory data in reaction mechanisms involving this compound?

Discrepancies in reaction outcomes (e.g., lower-than-expected yields in nucleophilic substitutions) require mechanistic reinvestigation. Techniques include:

  • Kinetic isotope effects (KIE) : To distinguish between SN1 and SN2 pathways .
  • Computational modeling : Density functional theory (DFT) calculations to map transition states and identify steric/electronic barriers .
  • Isotopic labeling : Using deuterated reagents to trace reaction pathways, as applied in studies on benzyl bromide analogs .

Q. What are the stability challenges for this compound under varying experimental conditions?

The compound is sensitive to:

  • Oxidative degradation : Autoxidation of the methylthio group in air, requiring storage under inert atmospheres .
  • pH-dependent hydrolysis : The thiomorpholine ring undergoes ring-opening in strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating buffered solutions for in vitro assays .
  • Thermal decomposition : Degrades above 150°C, limiting high-temperature reactions . Stability studies using accelerated thermal analysis (e.g., TGA/DSC) are recommended for formulation development.

Methodological Considerations

Q. What strategies are employed to enhance the crystallinity of this compound for X-ray studies?

Crystallization techniques include:

  • Solvent screening : Using mixed solvents (e.g., ethanol/water) to induce slow nucleation .
  • Salt formation : Co-crystallizing with pharmaceutically acceptable counterions (e.g., hydrochloride) to improve lattice stability .
  • Polymorph control : Temperature-gradient methods to isolate specific crystalline forms, as detailed in patent EP3859124 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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